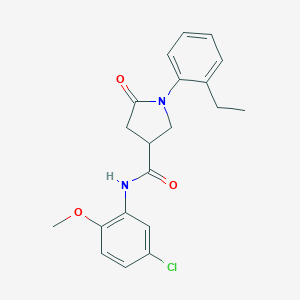![molecular formula C22H24N2O4 B271251 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, also known as DBO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DBO belongs to the class of pyrrolidine-3-carboxylate derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs) which play a key role in the regulation of gene expression. Inhibition of HDACs can lead to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective activities, this compound has also been shown to exhibit anti-inflammatory, anti-oxidant, and anti-bacterial activities. It has been found to modulate the immune system and regulate the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is its high potency and selectivity towards its biological targets. This makes it an attractive candidate for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential of this compound as a therapeutic agent in other diseases such as inflammatory disorders and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential as a combination therapy with other anti-cancer agents.
Métodos De Síntesis
The synthesis of 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with 2-[(2,5-dimethylphenyl)amino]-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential as a therapeutic agent in various diseases. One of the major areas of research has been in the field of cancer. This compound has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to cancer, this compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to exhibit neuroprotective effects and improve cognitive function in animal models.
Propiedades
Fórmula molecular |
C22H24N2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-15-8-9-16(2)19(10-15)23-20(25)14-28-22(27)18-11-21(26)24(13-18)12-17-6-4-3-5-7-17/h3-10,18H,11-14H2,1-2H3,(H,23,25) |
Clave InChI |
WKEQDEOAZVRVPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)


